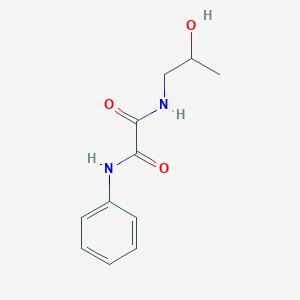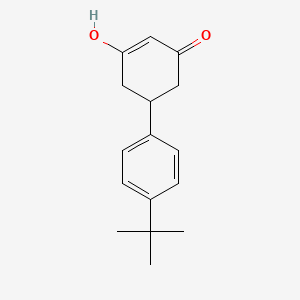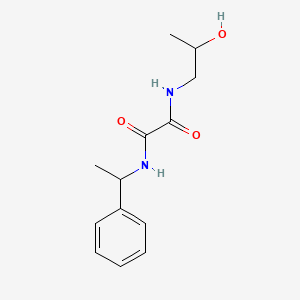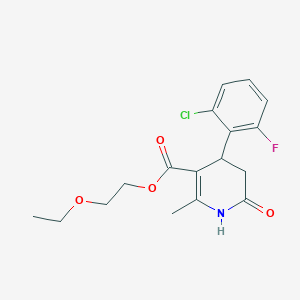
N-(2-hydroxypropyl)-N'-phenylethanediamide
Übersicht
Beschreibung
N-(2-hydroxypropyl)-N'-phenylethanediamide, also known as HPPE, is a chemical compound that has been widely used in scientific research. This compound is synthesized through a series of chemical reactions and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(2-hydroxypropyl)-N'-phenylethanediamide is not fully understood, but it is believed to act as an antioxidant and anti-inflammatory agent. It has been found to scavenge free radicals and reduce oxidative stress, which can lead to cell damage and inflammation. This compound has also been found to inhibit the production of pro-inflammatory cytokines, which play a role in the development of various diseases.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which can lead to a decrease in cell damage and an improvement in overall health. This compound has also been found to improve cognitive function and memory, which makes it a potential candidate for the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2-hydroxypropyl)-N'-phenylethanediamide in lab experiments include its antioxidant and anti-inflammatory properties, which can lead to a decrease in cell damage and inflammation. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective option for lab experiments. However, the limitations of using this compound in lab experiments include its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2-hydroxypropyl)-N'-phenylethanediamide. One potential direction is the development of this compound-based drug delivery systems for the treatment of various diseases. Another potential direction is the study of this compound's potential use in the treatment of neurodegenerative disorders. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It has been found to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases. This compound has also been studied for its potential use in drug delivery systems and the treatment of neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxypropyl)-N'-phenylethanediamide has been extensively studied for its potential use in various scientific research applications. It has been found to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. This compound has also been studied for its potential use in drug delivery systems due to its ability to cross the blood-brain barrier.
Eigenschaften
IUPAC Name |
N-(2-hydroxypropyl)-N'-phenyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-8(14)7-12-10(15)11(16)13-9-5-3-2-4-6-9/h2-6,8,14H,7H2,1H3,(H,12,15)(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUWQRXHLGMPRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-methylphenyl)-5-(3-nitrophenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B3983934.png)

![1-[(2,4-dichlorophenoxy)acetyl]-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3983945.png)
![dimethyl 4,4'-{1,4-piperazinediylbis[(1-oxo-2,1-ethanediyl)imino]}dibenzoate](/img/structure/B3983952.png)

![5-imino-2-methyl-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3983960.png)

![1-(3,5-dichlorophenyl)-4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3,5-pyrazolidinedione](/img/structure/B3983970.png)
![3-[(9-oxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)carbonyl]-1-adamantyl acetate](/img/structure/B3983975.png)
![3-[(2,4-dichlorophenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B3983982.png)
![1-(4-fluorobenzoyl)-4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-4-nitrophenyl}piperazine](/img/structure/B3983986.png)


